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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of Einecs 306-610-6 and other pyroglutamic acid derivatives,
highlighting their performance based on available experimental data. This document delves into
their antifungal, anticancer, and P2X7 receptor antagonist activities, offering insights into their
potential therapeutic applications.

Introduction to Pyroglutamic Acid and Its
Derivatives

Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile chiral building block in the
synthesis of a wide array of biologically active molecules. Its derivatives have garnered
significant attention in medicinal chemistry due to their diverse pharmacological properties,
including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide focuses on a
comparative study of various pyroglutamic acid derivatives, with a particular focus on Einecs
306-610-6, to elucidate their structure-activity relationships and therapeutic promise.

Einecs 306-610-6 has been identified as 5-oxo-L-proline, in a compound with 2,2'-
iminodiethanol (1:1), with the CAS number 97338-17-5. While specific biological activity data
for this particular salt is not extensively documented in publicly available literature, this guide
will compare it with other well-studied pyroglutamic acid derivatives for which experimental data
exists. The applications of diethanolamine salts of fatty acids as surfactants and in cosmetics
are known, suggesting potential formulation advantages for this compound.
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Antifungal Activity of Pyroglutamic Acid Derivatives

Several studies have highlighted the potent antifungal properties of pyroglutamic acid esters
and other derivatives. The following table summarizes the antifungal activity of selected
compounds against various fungal strains.

Table 1: Antifungal Activity of L-Pyroglutamic Acid and Its Derivatives

Inhibition Rate

Compound Fungal Strain EC50 (ng/mL) (%) at 100 Reference
pmol/L
L-Pyroglutamic Phytophthora
-y I _ yiop 9.48 - [1][2]
Acid infestans
L-Pyroglutamic Plasmopara
_ . 10.82 - [1]12]
Acid cubensis
Compound 2d Phytophthora
P _ yiop 1.44 - [2]
(ester) infestans
Compound 2j Phytophthora
P : . yiop 1.21 - [2]
(ester) infestans
Azoxystrobin Phytophthora
Y ] yiop 7.85 - [2]
(control) infestans
Fusarium
Compound C08a ] - 95.3 [2]
graminearum
Fusarium
Compound CO08| ) - 92.8 [2]
graminearum
Hymexazol Fusarium
) - 60.2 [2]
(control) graminearum

Experimental Protocol: Antifungal Activity Assay
(Poisoned Food Technique)
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The in vitro antifungal activity of pyroglutamic acid derivatives is commonly assessed using the
poisoned food technique.[1]

Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

o Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,
acetone).

e Poisoned Plate Preparation: The dissolved compounds are mixed with the molten PDA at a
desired final concentration (e.g., 100 pg/mL).

 Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified
poisoned PDA plate.

¢ Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) for a
specified period.

o Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is
calculated relative to a control plate containing only the solvent.

Anticancer Activity of 5-Oxopyrrolidine Derivatives

Derivatives of 5-oxopyrrolidine, another name for pyroglutamic acid, have demonstrated
promising anticancer activities. The following table presents the cell viability of human lung
adenocarcinoma A549 cells after treatment with various 5-oxopyrrolidine derivatives.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
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Compound Cell Viability (%) at 100 hpM  Reference
2 ~80 [3]
4 ~75 [3]
18 ~40 [3]
19 ~35 [3]
20 ~25 [3]
21 ~20 [3]
22 ~30 [3]
Cisplatin (Control) ~45 [3]

Experimental Protocol: MTT Assay for Anticancer

Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[4][5][6][7]

o Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 1 x 104

cells/well and incubated for 24 hours.[4]

o Compound Treatment: The cells are treated with various concentrations of the test

compounds and a vehicle control (e.g., 0.5% DMSOQO) and incubated for a further 24 or 48

hours.[4]

e MTT Addition: 10 pL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate
is incubated for 4 hours in the dark at 37°C.[4]

e Formazan Solubilization: The medium is removed, and 100 pL of DMSO is added to each

well to dissolve the formazan crystals.[4]

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. Cell viability is calculated as a percentage of the vehicle-treated control.[4]
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Pyroglutamic Acid Amides as P2X7 Receptor
Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and has been
implicated in various diseases, including chronic pain and neurodegenerative disorders.
Pyroglutamic acid amides have emerged as potent antagonists of the P2X7 receptor.

Table 3: P2X7 Receptor Antagonist Activity of Selected Compounds

IC50 (nM) at human  IC50 (nM) at rat

Compound Reference
P2X7 P2X7

A-438079 300 100 [8]

A-740003 40 18 [8]

Brilliant Blue G (BBG)  ~10,000 ~300 (81191
Potent Potent

KN-62 iy iy [8]
(noncompetitive) (noncompetitive)

GSK1482160

(Pyroglutamic acid Potent Potent [9]

amide analogue)

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the
following diagrams have been generated using Graphviz.
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Caption: P2X7 Receptor Signaling Pathway.
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Caption: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of pyroglutamic acid
derivatives across various fields. While quantitative data for Einecs 306-610-6 remains elusive,
the broader class of pyroglutamic acid derivatives demonstrates potent antifungal and
anticancer activities. Furthermore, pyroglutamic acid amides show promise as P2X7 receptor
antagonists, offering a potential avenue for the treatment of inflammatory diseases. The
provided experimental protocols and workflow diagrams serve as a valuable resource for
researchers aiming to explore and develop novel therapeutics based on the versatile
pyroglutamic acid scaffold. Further investigation into the specific biological activities of Einecs
306-610-6 is warranted to fully understand its potential within this promising class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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